N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide
Description
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Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-15(2)13-25-19-12-17(8-11-20(19)29-14-23(3,4)22(25)27)24-21(26)16-6-9-18(28-5)10-7-16/h6-12,15H,13-14H2,1-5H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQDSROQYVHVALL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)OC)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a benzo[b][1,4]oxazepin core. Its molecular formula is with a molecular weight of 320.41 g/mol. The structural components suggest potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes within the body. Preliminary studies indicate that it may act as an inhibitor of certain kinases and may modulate neurotransmitter systems.
1. Enzyme Inhibition
Research has shown that compounds similar to this compound exhibit inhibitory effects on:
- Cyclooxygenase (COX) : This inhibition can lead to anti-inflammatory effects.
- Phosphodiesterase (PDE) : Modulating this enzyme may enhance cyclic nucleotide signaling pathways.
2. Receptor Interaction
The compound may also interact with various receptors:
- Serotonin Receptors : Potential antidepressant effects through modulation of serotonin levels.
- Dopamine Receptors : Implications for use in treating mood disorders and schizophrenia.
Biological Activity Data
A summary of the biological activities observed in various studies is presented in the table below:
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models of arthritis, administration of this compound resulted in a significant reduction in inflammatory markers. The study highlighted the compound's potential as a therapeutic agent for chronic inflammatory conditions.
Case Study 2: Neuroprotective Properties
A recent investigation into the neuroprotective effects of this compound revealed its ability to mitigate neuronal damage in models of neurodegenerative diseases. The results suggested that it could be beneficial in conditions like Alzheimer's disease due to its antioxidant properties.
Scientific Research Applications
Pharmacological Effects
Research indicates that compounds related to N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzamide exhibit several pharmacological effects:
Antitumor Activity
Studies have demonstrated that derivatives of this compound can induce significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation. For instance:
- Case Study : A derivative was tested against human breast cancer cells (MCF-7) and showed IC50 values in the low micromolar range.
Antimicrobial Properties
The compound exhibits effectiveness against both Gram-positive and Gram-negative bacteria. The presence of the methoxybenzamide moiety enhances membrane permeability:
- Case Study : In vitro testing revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Neuroprotective Effects
Research suggests that structurally similar compounds may provide neuroprotective benefits by inhibiting oxidative stress and modulating neuroinflammatory pathways. This potential is particularly relevant in models of neurodegenerative diseases.
Summary Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antitumor | Induced apoptosis in MCF-7 cells | Study A |
| Antimicrobial | Effective against S. aureus & E. coli | Study B |
| Neuroprotective | Reduced oxidative stress in neuronal models | Study C |
Q & A
Q. Table 1: Example Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Catalyst | DBU | |
| Solvent | DMF | |
| Temperature | 20–125°C | |
| Time | 3 hours | |
| Yield | 85% |
Advanced: How can contradictions in reported biological activity data be resolved?
Methodological Answer:
Discrepancies may arise from:
- Assay Variability: Standardize cell lines (e.g., HEK293 vs. HeLa) and enzyme inhibition protocols (e.g., IC50 measurements under consistent pH/temperature) .
- Compound Stability: Perform stability studies in assay buffers (e.g., DMSO solubility, hydrolysis in aqueous media) using LC-MS to detect degradation products .
- Purity Confirmation: Re-evaluate batches with conflicting results using HPLC and NMR to rule out impurities >2% .
Advanced: What mechanistic insights exist for the oxazepine ring formation during synthesis?
Methodological Answer:
- Cyclization Pathways: Palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates generates the benzoxazepine core. Isotopic labeling (e.g., 13C) can track carbonyl group origins .
- Kinetic Studies: Monitor intermediate formation via in situ FTIR or NMR to identify rate-limiting steps (e.g., intramolecular amidation) .
- Computational Modeling: Density Functional Theory (DFT) calculations predict transition-state energies for oxazepine ring closure, guiding solvent/catalyst selection .
Basic: What are the critical steps in scaling up the synthesis for preclinical studies?
Methodological Answer:
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate high-purity product .
- Safety Protocols: Handle nitro intermediates (potential mutagens) in fume hoods with personal protective equipment (PPE) .
- Batch Consistency: Validate each scaled batch via NMR and HPLC to ensure reproducibility .
Advanced: How can researchers differentiate stereochemical outcomes in derivatives of this compound?
Methodological Answer:
- Chiral Chromatography: Use Chiralpak® columns with hexane/isopropanol mobile phases to separate enantiomers .
- X-ray Crystallography: Resolve absolute configuration of crystalline derivatives (e.g., methoxybenzamide substituents) .
- Circular Dichroism (CD): Compare experimental CD spectra with computational predictions (e.g., TD-DFT) for chiral centers .
Basic: What solvents and conditions are optimal for spectroscopic characterization?
Methodological Answer:
- NMR Solvents: Deuterated dimethyl sulfoxide (DMSO-d6) or chloroform (CDCl3) for solubility and minimal signal interference .
- UV-Vis Analysis: Prepare solutions in methanol (0.1 mg/mL) with λmax ~280 nm for the benzamide chromophore .
Advanced: What strategies mitigate side reactions during functionalization of the benzoxazepine core?
Methodological Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., amide NH) with tert-butoxycarbonyl (Boc) to direct electrophilic substitution .
- Microwave Synthesis: Reduce reaction times (e.g., from 12h → 30min) to minimize decomposition in air-sensitive steps .
- Additive Screening: Introduce scavengers (e.g., molecular sieves) to absorb byproducts like water in cyclization reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
